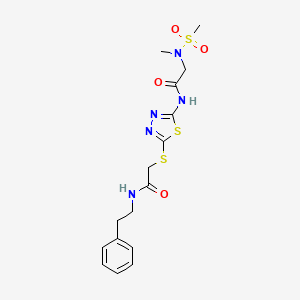
2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H21N5O4S3 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential as Carbonic Anhydrase Inhibitor
Compounds with thiadiazole and sulfonamide moieties, such as acetazolamide, are known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and pH balance. Research by Menchise et al. (2006) on similar compounds highlights the potential of thiadiazole sulfonamides in inhibiting CA isozymes, suggesting that the compound could serve in exploring new CA inhibitors with therapeutic implications Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. (2006).
Role in Anticancer Research
Thiadiazole derivatives exhibit significant biological activities, including anticancer properties. Gadad et al. (2000) synthesized thiadiazole sulfonamides showing antibacterial activity, which implies that structural modifications, such as those present in the compound , could be researched for anticancer activities. Given the importance of sulfonamide derivatives in drug development, these compounds may offer novel pathways for cancer treatment Gadad, A., Mahajanshetti, C. S., Nimbalkar, S., & Raichurkar, A. (2000).
Implications for Enzyme Inhibition Studies
The structural features of thiadiazole and sulfonamide are critical for binding to enzymes and inhibiting their activity. Studies by Supuran et al. (2013) on sulfonamide derivatives as enzyme inhibitors highlight the potential of the compound to be used in similar research contexts, potentially targeting a wide range of enzymes beyond carbonic anhydrase Supuran, C. T., Biswas, S., & McKenna, R. (2013).
Exploring Antimicrobial Activities
The antimicrobial properties of sulfonamide derivatives, as demonstrated in studies of similar compounds, suggest potential applications in combating bacterial infections. The synthesis and evaluation of thiadiazole sulfonamides for their antibacterial efficacy could inform the development of new antimicrobial agents Gadad, A., et al. (2000).
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S3/c1-21(28(2,24)25)10-13(22)18-15-19-20-16(27-15)26-11-14(23)17-9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINODNYZISIDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
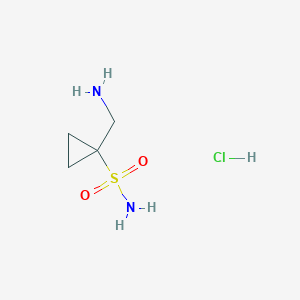
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2678268.png)


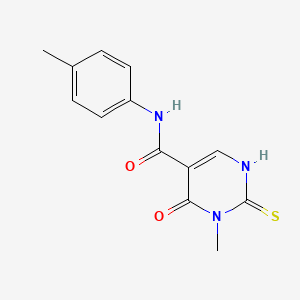

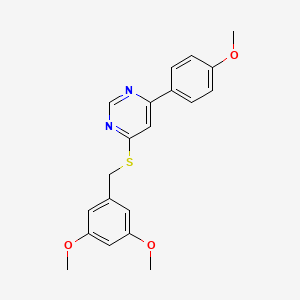
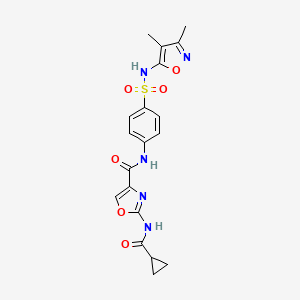

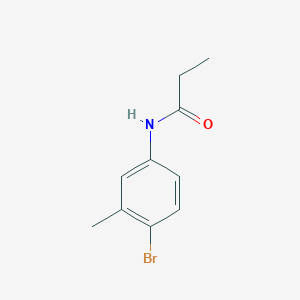

![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)
